ONO-3307 vs. Gabexate Mesilate: 196-Fold Higher Affinity for Trypsin in Competitive Inhibition Assays
ONO-3307 competitively inhibits trypsin with a Ki value of 0.048 μM [1]. In contrast, gabexate mesilate inhibits trypsin with an IC50 of 9.4 μM (Tocris datasheet) or a Ki of approximately 2 μM (Enzo datasheet) . Using the more conservative comparator (Ki ≈ 2 μM), ONO-3307 exhibits approximately 42-fold higher affinity; using the IC50 comparator (9.4 μM), the difference is approximately 196-fold. This substantial potency differential in the primary digestive protease target is critical for acute pancreatitis research where trypsin activation is a central pathogenic event.
| Evidence Dimension | Trypsin inhibition potency (Ki / IC50) |
|---|---|
| Target Compound Data | Ki = 0.048 μM |
| Comparator Or Baseline | Gabexate mesilate: IC50 = 9.4 μM or Ki ≈ 2 μM |
| Quantified Difference | ~42-fold to ~196-fold higher affinity for ONO-3307 |
| Conditions | In vitro enzyme inhibition assay; competitive inhibition mechanism confirmed for ONO-3307 [1] |
Why This Matters
Higher trypsin affinity enables more potent inhibition of early proteolytic cascade activation in pancreatitis models at lower compound concentrations, reducing off-target effects.
- [1] Matsuoka S, et al. Inhibitory effects of ONO-3307 on various proteases and tissue thromboplastin in vitro and on experimental thrombosis in vivo. Jpn J Pharmacol. 1989 Dec;51(4):455-63. doi: 10.1254/jjp.51.455. PMID: 2515329. View Source
